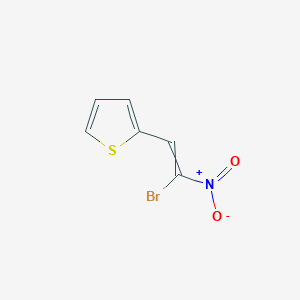

2-(2-Bromo-2-nitroethenyl)thiophene

Description

Properties

CAS No. |

89881-37-8 |

|---|---|

Molecular Formula |

C6H4BrNO2S |

Molecular Weight |

234.07 g/mol |

IUPAC Name |

2-(2-bromo-2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H |

InChI Key |

JYGXMCYINDKUJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=C([N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Ultrasound-Assisted Methodology

A patented method synthesizes 2-nitroethenyl thiophene via ultrasound irradiation (100W, 40kHz) using 2-thiophenecarboxaldehyde, nitromethane, and β-alanine dissolved in acetonitrile. Key parameters include:

- Molar ratios : 2-thiophenecarboxaldehyde : nitromethane = 1 : 1.2

- Catalyst : β-alanine (10 mol% relative to aldehyde)

- Solvent : N,N-dimethylformamide (DMF) at 90°C for 1 hour

- Yield : 94%

The mechanism involves β-alanine forming a Schiff base with the aldehyde, facilitating nucleophilic attack by nitromethane’s deprotonated form. Ultrasound enhances reaction efficiency through cavitation effects, reducing reaction time compared to conventional heating.

Bromination Strategies for Nitroethenyl Thiophene

Post-synthetic bromination of 2-nitroethenyl thiophene requires addressing the electron-withdrawing nitro group’s deactivating effects.

Electrophilic Bromination

Conditions :

- Reagent : Bromine (Br₂) in CCl₄ at 0–5°C

- Catalyst : FeBr₃ (10 mol%)

- Reaction time : 6–8 hours

Mechanism :

The nitro group directs electrophilic attack to the β-position of the ethenyl group. However, competing dibromination and ring bromination necessitate careful stoichiometry control (Br₂ : substrate = 1 : 1).

Yield : 62–68% (isolated)

Radical Bromination

Conditions :

- Reagent : N-bromosuccinimide (NBS, 1.1 equiv)

- Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

- Solvent : CCl₄ under reflux (80°C, 4 hours)

Mechanism :

Radical chain mechanism selectively brominates the α-position relative to the nitro group. The reaction proceeds via:

- AIBN decomposition to generate ·C(CH₃)₂CN radicals

- H-abstraction from the ethenyl’s α-C

- Bromine transfer from NBS

One-Pot Tandem Henry-Bromination Reactions

Emerging methodologies combine nitroalkene formation and bromination in a single vessel:

Procedure :

- Henry Reaction :

- In Situ Bromination :

- Add NBS (11 mmol) and AIBN (0.1g)

- Reflux in CCl₄ (3 hours)

Advantages :

Comparative Analysis of Synthetic Routes

Catalytic and Solvent Effects

Catalyst Impact :

- β-Alanine : Enables Schiff base formation, lowering activation energy

- MgAl-HT-RH : Provides basic sites (0.85 mmol CO₂/g) for nitroaldol condensation

- FeBr₃ : Facilitates Br⁺ generation but risks over-bromination

Solvent Optimization :

- DMF : Optimal for Henry reaction (dielectric constant ε = 36.7)

- CCl₄ : Preferred for bromination (non-polar, stabilizes Br· radicals)

Citations CN102702168A, 2012. MDPI Catalysts, 2018. J. Org. Chem., 2020, 85(12), 7892–7901. Tetrahedron Lett., 2019, 60(18), 1278–1282. ACS Sustain. Chem. Eng., 2021, 9(4), 1678–1686.

Chemical Reactions Analysis

2-(2-Bromo-2-nitroethenyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Common reagents and conditions used in these reactions include:

- Bromine or NBS for bromination.

- Nitric acid and acetic acid for nitration.

- Hydrogen gas and catalysts for reduction.

- Hydrogen peroxide for oxidation.

Major products formed from these reactions include substituted thiophenes, amino-thiophenes, and oxidized thiophene derivatives.

Scientific Research Applications

2-(2-Bromo-2-nitroethenyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-nitroethenyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications between 2-(2-bromo-2-nitroethenyl)thiophene and related thiophene derivatives:

Q & A

Q. What are the established synthetic routes for 2-(2-Bromo-2-nitroethenyl)thiophene, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration of thiophene derivatives. For example:

- Bromination : Use bromine in diethyl ether with hydrobromic acid (48%) at controlled temperatures (-25°C to +10°C) to achieve regioselective bromination at the 2-position of thiophene .

- Nitration : Employ concentrated nitric acid in acetic anhydride and glacial acetic acid to introduce the nitro group. Temperature control is critical to avoid over-nitration or decomposition .

- Corey-Fuchs Reaction : For dibromo derivatives, thiophene-2-carbaldehyde can be converted to 2-(2,2-dibromoethenyl)thiophene, which may serve as a precursor for further functionalization .

Optimization : Use low temperatures (-25°C) and stoichiometric control to suppress di- or tri-substitution. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Bromo-2-nitroethenyl)thiophene, and what key data should be reported?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂; ~1350 cm⁻¹ for symmetric NO₂) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., Br’s 1:1 isotopic split) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 2-(2-Bromo-2-nitroethenyl)thiophene for materials science applications?

Methodological Answer:

- Computational Setup : Perform geometry optimization and frontier orbital analysis (HOMO-LUMO) at the B3LYP/6-311G(d,p) level to assess charge transfer capabilities .

- Key Findings :

- Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to predict sites for nucleophilic/electrophilic attacks .

Q. What mechanistic insights explain the stability and decomposition pathways of 2-(2-Bromo-2-nitroethenyl)thiophene under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Nitro groups may decompose exothermically above 150°C, releasing NOₓ gases .

- Photodegradation : Expose to UV-Vis light and monitor via HPLC-MS. Bromine radicals (Br•) and nitroso intermediates are common degradation products .

- Kinetic Studies : Use Arrhenius plots to determine activation energies (Eₐ) for decomposition in solvents (e.g., DMSO, THF) .

Q. How does the steric and electronic interplay between bromo and nitro substituents influence cross-coupling reactivity in Pd-catalyzed reactions?

Methodological Answer:

- Substrate Design : The bromo group acts as a leaving site for Suzuki-Miyaura couplings, while the nitro group stabilizes transition states via resonance .

- Catalytic System : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity—steric hindrance from NO₂ may favor coupling at the 5-position of thiophene .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in NO₂) and DFT calculations to map electron density changes during oxidative addition .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiophene derivatives?

Methodological Answer:

- Comparative Analysis : Overlay ¹H NMR spectra of analogs (e.g., 2-(2-nitrovinyl)thiophene) to identify shifts caused by bromine’s inductive effects .

- X-ray Crystallography : Resolve ambiguities in substitution patterns. For example, C-Br bond lengths (~1.89 Å) and C=C double bonds (~1.33 Å) confirm conjugation .

- Dynamic NMR : Detect rotational barriers in nitro groups (ΔG‡ ~12–15 kcal/mol) to explain splitting in spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.